molecular formula C14H17N3O3S2 B2681885 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1323640-75-0

2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No. B2681885
CAS RN: 1323640-75-0
M. Wt: 339.43
InChI Key: PXGYXNOQMZZKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the signaling pathways of cytokines, the proteins that regulate the immune system.

Scientific Research Applications

Synthesis and Antibacterial Activity

1,3,4-Oxadiazole derivatives, including those similar to 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, have been synthesized and evaluated for their antibacterial activity. These compounds exhibit moderate to significant activity against Gram-negative and Gram-positive bacteria. The synthesis involves a series of steps starting from benzenesulfonyl chloride, leading to various N-substituted derivatives, showcasing their potential in developing new antimicrobial agents (Khalid et al., 2016).

Anticancer Potential

Research into 1,3,4-oxadiazole derivatives has shown potential anticancer activity. Certain derivatives have been identified as apoptosis inducers and have shown good activity against breast and colorectal cancer cell lines. These findings suggest that compounds related to 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole could be explored further for their anticancer properties (Zhang et al., 2005).

Tuberculostatic Activity

Some derivatives of 1,3,4-oxadiazole, structurally related to the compound , have been studied for their tuberculostatic activity. These studies provide a basis for further exploration into the use of such compounds in treating tuberculosis, highlighting the versatility of the 1,3,4-oxadiazole scaffold in medicinal chemistry (Foks et al., 2004).

Antimicrobial Evaluation of Novel Derivatives

Innovative approaches to synthesizing 1,3,4-oxadiazole derivatives have led to compounds with noteworthy antimicrobial properties. These studies underscore the potential of 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole and its analogs in contributing to the development of new antimicrobial agents, demonstrating the importance of structural modification in enhancing biological activity (Prajapati & Thakur, 2014).

Molecular Docking and Antimicrobial Activity

Recent studies involving molecular docking have shown that 1,3,4-oxadiazole derivatives exhibit significant antibacterial and antifungal activities. These findings suggest that compounds like 2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole could be optimized for antimicrobial efficacy through structural modifications, highlighting the compound's potential in drug discovery and development (Vankadari et al., 2013).

properties

IUPAC Name

2-cyclopropyl-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c18-22(19,12-2-1-9-21-12)17-7-5-11(6-8-17)14-16-15-13(20-14)10-3-4-10/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGYXNOQMZZKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

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